molecular formula C22H16ClF2N3S B5074277 4-benzyl-3-[(2-chloro-4,5-difluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole

4-benzyl-3-[(2-chloro-4,5-difluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole

Cat. No.: B5074277
M. Wt: 427.9 g/mol
InChI Key: CLFUVKVQRMYMHB-UHFFFAOYSA-N
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Description

The compound “4-benzyl-3-[(2-chloro-4,5-difluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring contains two nitrogen atoms and three carbon atoms. The molecule also contains a benzyl group (a benzene ring attached to a CH2 group), a phenyl group (a benzene ring), and a thioether group (a sulfur atom connected to two carbon atoms). The presence of fluorine and chlorine atoms indicates that this compound is also a halogenated compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,4-triazole ring could potentially be formed through a cyclization reaction. The benzyl and phenyl groups might be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The thioether group could potentially be formed through a nucleophilic substitution reaction involving a suitable sulfur nucleophile .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring would introduce polarity and the potential for hydrogen bonding. The benzyl and phenyl groups would contribute to the compound’s overall hydrophobicity (non-polarity). The thioether group would also introduce some polarity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The 1,2,4-triazole ring could potentially undergo reactions at the nitrogen atoms. The benzyl and phenyl groups could potentially undergo electrophilic aromatic substitution reactions. The thioether group could potentially undergo oxidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the 1,2,4-triazole ring, benzyl group, phenyl group, and thioether group would likely make this compound relatively non-polar and hydrophobic. The presence of fluorine and chlorine atoms could potentially increase the compound’s reactivity .

Properties

IUPAC Name

4-benzyl-3-[(2-chloro-4,5-difluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF2N3S/c23-18-12-20(25)19(24)11-17(18)14-29-22-27-26-21(16-9-5-2-6-10-16)28(22)13-15-7-3-1-4-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFUVKVQRMYMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC(=C(C=C3Cl)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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